N-(3-chloro-4-methoxyphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy group: This step may involve selective hydroxylation reactions.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate with the carboxamide group under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
- N-(3-chloro-4-methoxyphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
N-(3-chloro-4-methoxyphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide may have unique properties such as higher potency, selectivity, or stability compared to similar compounds. These unique features would need to be confirmed through comparative studies.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O4/c1-4-27-9-11-28(12-10-27)14-17-19(29)6-8-21-23(17)22(15(2)32-21)24(30)26-16-5-7-20(31-3)18(25)13-16/h5-8,13,29H,4,9-12,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVIFIAEPGYHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC(=C(C=C4)OC)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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